Welcome to the BenchChem Online Store!
molecular formula C9H11NO2 B1628087 1-(5-Amino-2-methoxyphenyl)ethanone CAS No. 85276-70-6

1-(5-Amino-2-methoxyphenyl)ethanone

Cat. No. B1628087
M. Wt: 165.19 g/mol
InChI Key: AIDRUCBIROYFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08486962B2

Procedure details

A solution of 1-(2-methoxy-5-nitro-phenyl)-ethanone (350 mg, 1.8 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C (70 mg) at atmospheric pressure until no further absorption of gas took place. The reaction mixture was then filtered over celite and the filtrate concentrated under reduced pressure to give 1-(5-amino-2-methoxy-phenyl)-ethanone (250 mg, 85%) as a solid.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[C:12](=[O:14])[CH3:13]>CO.[Pd]>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([C:12](=[O:14])[CH3:13])[CH:5]=1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)C(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.